Gold;3-isocyanoprop-1-ene
Description
Historical Context and Evolution of Gold Chemistry in Organic Synthesis
The study of compounds containing gold-carbon bonds, known as organogold chemistry, has a history that has transitioned from academic curiosity to a burgeoning field in modern synthetic chemistry. researchgate.netuea.ac.uk For a significant period, gold was considered too inert for extensive chemical application, a perception stemming from its high resistance to oxidation. researchgate.net Early encounters with gold's chemical reactivity included its dissolution in cyanide solutions, a process vital for mining and electroplating but not initially explored for broader synthetic purposes. researchgate.netmdpi.com
A pivotal shift occurred in the latter half of the 20th century. In 1976, the use of tetrachloroauric acid to convert phenylacetylene (B144264) to acetophenone (B1666503) marked a notable, albeit initially underappreciated, instance of homogeneous gold catalysis. sigmaaldrich.commdpi.com A more significant turning point came in the 1990s. Work by Utimoto in 1991 on the reaction of gold(III) with alkynes, and crucially, the subsequent report by Teles in 1998 demonstrating that ligand-supported gold(I) complexes could efficiently catalyze the same transformation without rapid decomposition to inactive metallic gold, ignited a surge of research. sigmaaldrich.com This discovery highlighted the power of phosphine-ligated gold(I) complexes in activating carbon-carbon multiple bonds, setting the stage for a "golden age" of gold catalysis. sigmaaldrich.comacs.org This evolution moved gold from a mere curiosity to a powerful tool for constructing complex molecules under mild conditions. sigmaaldrich.comacs.org
Role of Isocyanide Ligands in Modern Organogold Chemistry
Within the expanding arsenal (B13267) of organogold catalysts, isocyanide ligands (R-N≡C) have carved out a significant niche. researchgate.netsigmaaldrich.com Gold(I) complexes, which are central to much of modern gold catalysis, are typically 14-electron species with a linear two-coordinate geometry. sigmaaldrich.commdpi.com These complexes often take the form of L-Au-X, where 'L' is a stabilizing ligand. While phosphines were the initial ligands of choice, isocyanides have proven to be highly effective alternatives. sigmaaldrich.commdpi.com
Isocyanide ligands are isoelectronic with carbon monoxide but are generally stronger σ-donors and poorer π-acceptors, which influences the electronic properties and reactivity of the gold center. acs.org They effectively stabilize the gold(I) oxidation state, preventing reduction to elemental gold. sigmaaldrich.commdpi.com The synthesis of gold(I) isocyanide complexes, such as (RNC)AuCl, is often straightforward, typically involving the reaction of a gold(I) precursor like (Me₂S)AuCl with the corresponding isocyanide ligand. nih.gov
The utility of isocyanide ligands extends beyond simple stabilization. They are integral to various catalytic transformations and serve as precursors for other important structures. mdpi.comresearchgate.net For instance, the nucleophilic attack of amines on a gold-coordinated isocyanide can lead to the formation of N-heterocyclic carbene (NHC) or acyclic carbene gold complexes, which are themselves powerful catalysts. mdpi.com Furthermore, cationic bis(isocyanide)gold(I) complexes have been explored for their unique reactivity and photophysical properties, often driven by aurophilic (Au···Au) interactions. researchgate.netmdpi.com This versatility ensures that isocyanide ligands remain a cornerstone in the design of novel gold catalysts and functional materials. nih.govresearchgate.net
Scope and Significance of Gold(I) 3-Isocyanoprop-1-ene (B6231783) Complexes in Contemporary Research
While the broader class of gold(I) isocyanide complexes is well-documented, specific research focusing exclusively on Gold;3-isocyanoprop-1-ene , also known as allyl isocyanide gold(I), is less prevalent in the literature. However, the significance of this particular compound can be inferred from the unique combination of its constituent parts: a catalytically active gold(I) center and a reactive, unsaturated allyl group.
The primary form this complex would likely be studied in is (allyl isocyanide)gold(I) chloride (CH₂=CHCH₂NCAuCl). Its synthesis would plausibly follow established methods for creating similar (RNC)AuCl complexes. nih.gov The true scientific interest in this molecule lies in the potential interplay between the gold-activated isocyanide and the pendant allyl functionality.
The allyl group (CH₂=CHCH₂) is a valuable functional handle in organic synthesis. Its presence within the ligand architecture of a gold(I) complex opens up several possibilities:
Dual Activation: Gold(I) catalysts are renowned for their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack. sigmaaldrich.comnih.gov A complex like (allyl isocyanide)gold(I) could potentially act as a bifunctional reagent, where the gold center activates one substrate while the allyl group on the ligand participates in a separate or subsequent transformation, such as a cross-coupling or allylation reaction. wikipedia.org
Intramolecular Reactivity: The proximity of the alkene in the allyl group to the gold center could facilitate novel intramolecular cyclization or rearrangement reactions, leading to complex heterocyclic or carbocyclic structures.
Modulation of Catalytic Activity: The electronic nature of the allyl group could influence the Lewis acidity and catalytic performance of the gold(I) center, potentially offering different selectivity compared to complexes with simple alkyl or aryl isocyanide ligands. nih.gov
While detailed experimental studies on this compound are not widely published, its structure represents a compelling target for research. The exploration of such complexes could lead to new catalytic systems where the ligand is not merely a spectator but an active participant in the chemical transformation, expanding the synthetic utility of organogold chemistry.
Data Tables
Due to the limited specific data for this compound, the following table presents typical characterization data for analogous linear gold(I) isocyanide complexes to provide a representative context.
Table 1: Representative Spectroscopic Data for Analogous Gold(I) Isocyanide Complexes
| Compound Class | Typical ν(C≡N) IR Frequency (cm⁻¹) | Typical ¹³C NMR for Isocyanide Carbon (ppm) | Reference |
|---|---|---|---|
| (Alkyl-NC)AuCl | ~2200 - 2250 | Not always reported | acs.org |
| (Aryl-NC)AuCl | ~2180 - 2220 | Not always reported | researchgate.net |
Note: The exact values depend on the specific R group and the electronic environment of the complex.
Table 2: Compound Names Mentioned in this Article
| Compound Name | Formula / Abbreviation |
|---|---|
| This compound | CH₂=CHCH₂NCAu |
| (allyl isocyanide)gold(I) chloride | CH₂=CHCH₂NCAuCl |
| Tetrachloroauric acid | HAuCl₄ |
| Phenylacetylene | C₆H₅C≡CH |
| Acetophenone | C₆H₅C(O)CH₃ |
| (Dimethyl sulfide)gold(I) chloride | (Me₂S)AuCl |
| Allyl isocyanide | CH₂=CHCH₂N≡C |
| Allyl chloride | CH₂=CHCH₂Cl |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
111378-44-0 |
|---|---|
Molecular Formula |
C4H5AuN |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
gold;3-isocyanoprop-1-ene |
InChI |
InChI=1S/C4H5N.Au/c1-3-4-5-2;/h3H,1,4H2; |
InChI Key |
JAPGXNKPCXUMEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[N+]#[C-].[Au] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Gold I 3 Isocyanoprop 1 Ene Complexes
Strategies for the Preparation of Gold(I)-Isocyanide Precursors
The synthesis of gold(I)-isocyanide complexes, including those with the 3-isocyanoprop-1-ene (B6231783) ligand, primarily relies on the reaction of gold(I) halides with isocyanides. However, alternative routes have also been developed to access these valuable compounds.
Synthesis from Gold(I) Halides and Isocyanides
The most common and straightforward method for the preparation of gold(I) isocyanide complexes is the reaction of a gold(I) halide, typically chloro(dimethylsulfide)gold(I) ((Me₂S)AuCl) or other (L)AuCl complexes (where L is a leaving group), with the desired isocyanide ligand. nih.govmdpi.com This reaction proceeds via the displacement of the weakly coordinating ligand (e.g., dimethylsulfide or tetrahydrothiophene) by the isocyanide. nih.govmdpi.com
For instance, the reaction of (Me₂S)AuCl with an equimolar amount of an isocyanide, such as benzyl (B1604629) isocyanide, readily yields the corresponding (isocyanide)AuCl complex. nih.gov This method is widely applicable for a variety of alkyl and aryl isocyanides. researchgate.netrsc.org The resulting gold(I) halide isocyanide complexes are often stable, crystalline solids that can be easily isolated and characterized.
The general reaction can be represented as: (L)AuCl + R-N≡C → (R-N≡C)AuCl + L (where L = Me₂S, tht, etc., and R = 3-propenyl for 3-isocyanoprop-1-ene)
The stability and properties of the resulting complexes can be tuned by the nature of the isocyanide ligand and the halide. The IR spectra of these complexes show a characteristic shift of the ν(C≡N) stretching frequency to higher wavenumbers upon coordination to the gold(I) center, a consequence of the σ-donation from the isocyanide to the metal.
Alternative Synthetic Routes to Gold(I) 3-Isocyanoprop-1-ene Complexes
While the direct reaction with gold(I) halides is prevalent, other synthetic strategies can be employed. One alternative involves a salt metathesis reaction, where a gold(I) isocyanide halide complex is treated with a salt, such as a potassium thiolate, to replace the halide ligand with another anionic ligand. nih.gov This allows for the synthesis of a wider range of complexes with different properties.
Another approach involves the use of silver salts to abstract the halide from a chloro(isocyanide)gold(I) complex, generating a cationic gold(I) isocyanide species. mdpi.com This cationic intermediate can then react with other ligands to form three-coordinate gold(I) complexes. For example, the reaction of chloro(2,6-dimethylphenyl isocyanide)gold(I) with AgNTf₂ followed by the addition of 2,2'-bipyridyl yields a cationic three-coordinate gold(I) complex. mdpi.com
Furthermore, oligomeric gold(I) complexes can serve as precursors. For example, oligomeric complexes of the type [C₆H₄(OCH₂C≡CAu)₂]n can be reacted with isocyanides like tert-butyl isocyanide to form soluble isocyanide complexes, which can then undergo further ligand exchange reactions. capes.gov.br
Ligand Design and Modification in Gold(I) Isocyanide Systems
The design and modification of the isocyanide ligand are crucial for tuning the electronic, photophysical, and catalytic properties of gold(I) complexes. researchgate.netacs.org By introducing different functional groups into the isocyanide backbone, researchers can influence factors such as solubility, stability, and intermolecular interactions. acs.orgnih.gov
The design of bidentate or multidentate ligands containing isocyanide functionalities is another important area. For example, 1,8-di-isocyano-p-menthane has been used to synthesize binuclear gold(I) complexes. rsc.org This approach can lead to the formation of complexes with specific geometries and can induce aurophilic (Au···Au) interactions, which are known to influence the photophysical properties of gold(I) compounds. mdpi.com
Derivatization and Transformation of Gold(I) 3-Isocyanoprop-1-ene Complexes
Gold(I) isocyanide complexes are versatile precursors for the synthesis of other organogold compounds, most notably gold(I) carbene complexes. The coordinated isocyanide ligand is susceptible to nucleophilic attack, leading to the formation of a new carbon-nucleophile bond and a gold-carbene moiety.
Formation of Gold-Carbene Species from Isocyanide Ligands
A key transformation of gold(I) isocyanide complexes is their conversion to gold(I) N-heterocyclic carbene (NHC) or acyclic carbene (ADC) complexes. researchgate.netuva.es This is typically achieved by the nucleophilic addition of an amine or alcohol to the electrophilic carbon atom of the coordinated isocyanide. uva.escapes.gov.br
The general reaction is: [(R-N≡C)AuL]⁺ + R'₂NH → [Au{C(NHR)(NR'₂)}L]⁺
For example, the reaction of a gold(I) isocyanide complex with a secondary amine leads to the formation of a diaminocarbene complex. uva.es This transformation is synthetically straightforward and allows for the generation of a wide variety of carbene complexes with different steric and electronic properties. researchgate.net The formation of the carbene can be confirmed by spectroscopic methods, such as ¹³C NMR, which shows a characteristic downfield shift for the carbene carbon.
This conversion from an isocyanide to a carbene ligand significantly alters the electronic properties of the gold complex. The carbene ligand is a stronger σ-donor than the isocyanide, which can impact the catalytic activity and stability of the resulting complex.
Post-Coordination Modifications of the Isocyanoprop-1-ene Moiety
The allyl group in the 3-isocyanoprop-1-ene ligand provides a reactive handle for post-coordination modifications. The carbon-carbon double bond can participate in various organic reactions, allowing for the functionalization of the gold complex without disrupting the gold-isocyanide bond.
Potential reactions include:
Hydrofunctionalization: Addition of H-X across the double bond (e.g., hydrosilylation, hydroamination).
Cycloaddition reactions: Such as [2+2] or [4+2] cycloadditions to form cyclic structures appended to the isocyanide ligand.
Metathesis: Cross-metathesis with other olefins to introduce new functional groups.
These modifications would allow for the synthesis of more complex and tailored gold(I) complexes, potentially leading to new materials with interesting catalytic or photophysical properties. The reactivity of the allyl group would, however, need to be carefully controlled to avoid undesired side reactions or decomposition of the complex.
Coordination Geometries and Electronic Structures of Gold(I)-Isocyanide Bonds
Gold(I) complexes, possessing a d¹⁰ electron configuration, predominantly adopt a two-coordinate, linear geometry. wikipedia.orgwikipedia.org This preference is a hallmark of Au(I) chemistry, leading to the formation of complexes with a 14-electron count, which are typically diamagnetic. wikipedia.org In the case of a hypothetical gold(I) 3-isocyanoprop-1-ene complex, the gold center would be coordinated to the carbon atom of the isocyanide group and another ligand, likely a halide or another isocyanide molecule, resulting in a linear L-Au-CNR arrangement (where L is a ligand and R is the 3-isocyanoprop-1-ene group).
In some instances, gold(I) can also exhibit three-coordinate geometries, particularly with the introduction of chelating ligands or in the presence of specific solvent molecules. mdpi.com These complexes often deviate from the ideal linear geometry and can exhibit interesting photophysical properties.
Interactive Data Table: Typical Bond Parameters in Gold(I) Isocyanide Complexes
| Parameter | Typical Value Range | Reference |
| Au-C (isocyanide) Bond Distance (Å) | 1.95 - 2.05 | mdpi.com |
| C≡N Bond Distance (Å) | 1.13 - 1.17 | mdpi.com |
| C-Au-L Bond Angle (°) | ~180 (for linear complexes) | wikipedia.org |
Note: The values presented are typical for a range of gold(I) isocyanide complexes and serve as an estimation for the gold(I) 3-isocyanoprop-1-ene complex.
Supramolecular Interactions in Gold(I) Isocyanide Assemblies
A defining feature of gold(I) chemistry is the prevalence of supramolecular assemblies driven by weak, yet significant, intermolecular interactions. These interactions play a crucial role in the solid-state packing of gold(I) complexes and can profoundly influence their physical properties, such as luminescence. mdpi.comrsc.org
Aurophilic Interactions (Au···Au)
In the context of gold(I) 3-isocyanoprop-1-ene, it is highly probable that its complexes would exhibit aurophilic interactions in the solid state, leading to the formation of dimers, oligomers, or extended chain structures. nih.gov The specific arrangement (e.g., parallel, anti-parallel, or slipped-stack) would be dictated by the steric and electronic properties of the 3-isocyanoprop-1-ene ligand and any other coordinated ligands. These aurophilic interactions are often implicated in the interesting photoluminescent properties observed in many gold(I) isocyanide complexes. mdpi.comresearchgate.net
Noncovalent Interactions (e.g., π-hole interactions)
Beyond aurophilicity, other noncovalent interactions can also influence the supramolecular architecture of gold(I) isocyanide assemblies. These include hydrogen bonding, dipole-dipole interactions, and π-stacking. rsc.orgcreative-biostructure.com
A particularly relevant interaction for isocyanide complexes is the π-hole interaction. The isocyanide group possesses a region of positive electrostatic potential (a π-hole) located on the nitrogen atom, which can interact favorably with electron-rich regions of adjacent molecules, such as lone pairs on halide anions or other Lewis basic sites. While less commonly discussed than aurophilicity, these interactions can play a significant role in dictating the crystal packing of gold(I) isocyanide complexes. The presence of the C=C double bond in the 3-isocyanoprop-1-ene ligand could also introduce possibilities for π-π stacking interactions between the alkenyl groups of neighboring molecules.
Spectroscopic and Diffraction-Based Structural Elucidation Techniques
The characterization of gold(I) 3-isocyanoprop-1-ene complexes would rely on a combination of spectroscopic and diffraction methods to determine their molecular and electronic structures, as well as their supramolecular arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is an indispensable tool for characterizing the structure of gold(I) complexes in solution. For a gold(I) 3-isocyanoprop-1-ene complex, ¹H and ¹³C NMR would be crucial for confirming the integrity of the organic ligand and for probing the electronic environment of the different nuclei.
¹³C NMR is particularly informative for isocyanide complexes. The chemical shift of the isocyanide carbon is sensitive to its coordination to the gold center. Upon coordination, the isocyanide carbon resonance typically shifts downfield. The coupling constants, such as ¹J(¹³C-¹H) and ³J(¹H-¹H), would provide valuable information about the connectivity and conformation of the 3-isocyanoprop-1-ene ligand. In cases where phosphorus-containing ligands are also present, ³¹P NMR would be essential for characterizing the complex.
Interactive Data Table: Expected NMR Chemical Shifts for a Hypothesized [Au(3-isocyanoprop-1-ene)Cl] Complex
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H (alkenyl) | 5.0 - 6.5 | Dependent on stereochemistry and substitution. |
| ¹H (methylene) | 3.5 - 4.5 | Adjacent to the isocyanide group. |
| ¹³C (isocyanide) | 120 - 140 | Shifted upon coordination to gold. |
| ¹³C (alkenyl) | 110 - 140 | Typical range for C=C bonds. |
Note: These are estimated chemical shift ranges based on analogous compounds and are subject to the specific solvent and other ligands present.
X-ray Diffraction Studies of Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of gold(I) complexes in the solid state. nih.gov This technique would allow for the accurate measurement of bond lengths and angles, providing direct evidence for the coordination geometry around the gold(I) center.
Crucially, X-ray diffraction would also reveal the nature and extent of any supramolecular interactions, such as aurophilic contacts and other noncovalent interactions. mdpi.comnih.gov By analyzing the crystal packing, one could visualize the formation of dimers, chains, or more complex architectures. Powder X-ray diffraction (PXRD) can also be a valuable tool for characterizing the bulk material and identifying different polymorphic forms, which can arise from different packing arrangements and may exhibit distinct physical properties.
Research Findings on Gold(I) 3-Isocyanoprop-1-ene Complexes Remain Elusive
A comprehensive search of available scientific literature and databases has not yielded specific research findings on the coordination chemistry and structural dynamics of gold(I) 3-isocyanoprop-1-ene complexes investigated through Infrared Reflection-Absorption Spectroscopy (IRRAS).
While the principles of coordination chemistry and the application of IRRAS to study isocyanide ligands on gold surfaces are well-established, specific data pertaining to the 3-isocyanoprop-1-ene (allyl isocyanide) ligand in complex with gold(I) is not present in the surveyed resources.
General principles derived from studies of other gold(I) isocyanide complexes suggest that the coordination of an isocyanide to a gold(I) center typically results in a linear complex. The primary method for characterizing the coordination bond is through vibrational spectroscopy, particularly by observing the stretching frequency of the isocyanide C≡N triple bond.
Infrared Reflection-Absorption Spectroscopy (IRRAS) is a highly sensitive surface technique used to study the vibrational modes of molecules adsorbed on metal surfaces, such as gold. In a typical IRRAS experiment involving isocyanides on a gold surface, the key observations would be:
A shift in the isocyanide stretching frequency (νC≡N): Upon coordination to a metal like gold, the νC≡N band, typically found around 2140 cm⁻¹ for the free ligand, shifts. The direction and magnitude of this shift provide insights into the electronic effects of the coordination. For terminally bonded isocyanides on gold, this frequency generally shifts to a higher wavenumber.
Surface Selection Rules: IRRAS is governed by the surface selection rule, which states that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface are observable. This allows for the determination of the orientation of the adsorbed molecule. For a linearly coordinated isocyanide, a strong νC≡N band would suggest an orientation where the C≡N axis is perpendicular to the gold surface.
Without specific experimental data for gold(I) 3-isocyanoprop-1-ene, it is not possible to provide detailed research findings or construct the requested data tables for its IRRAS investigation. The following section on IRRAS investigations is therefore based on general knowledge of similar compounds and should be considered illustrative rather than a report on the specific target compound.
Coordination Chemistry and Structural Dynamics of Gold I 3 Isocyanoprop 1 Ene Complexes
Spectroscopic Characterization
Infrared Reflection-Absorption Spectroscopy (IRRAS) is a powerful, non-destructive technique for probing the vibrational properties of thin films and adsorbates on reflective surfaces like gold. This method provides critical information on the nature of the coordination bond between the 3-isocyanoprop-1-ene (B6231783) ligand and the gold(I) center, as well as the orientation of the molecule on the surface.
The primary focus of IRRAS studies on isocyanide complexes is the analysis of the C≡N stretching vibration (νC≡N). The frequency of this mode is highly sensitive to the chemical environment and coordination state of the isocyanide group. In the gas phase or as a neat liquid, the νC≡N of an uncoordinated alkyl isocyanide appears in a specific region of the infrared spectrum. Upon η¹-coordination to a gold(I) center, where the carbon atom of the isocyanide donates its lone pair of electrons to the metal, a significant shift in this vibrational frequency is observed.
For gold(I) complexes, the coordination is predominantly through σ-donation from the isocyanide ligand to the gold atom. This donation of electron density from the highest occupied molecular orbital (HOMO) of the isocyanide, which has some C-N antibonding character, into the vacant orbitals of the gold(I) ion leads to a strengthening of the C≡N bond. Consequently, the νC≡N stretching frequency shifts to a higher energy (a higher wavenumber) compared to the free ligand. This positive shift is a characteristic signature of terminal isocyanide coordination to electron-accepting metal centers.
While specific IRRAS data for gold(I) 3-isocyanoprop-1-ene is not available, hypothetical data based on analogous systems can be presented to illustrate the expected findings. The table below outlines the anticipated vibrational frequencies for the key functional groups of the 3-isocyanoprop-1-ene ligand before and after coordination to a gold(I) surface, as would be observed by IRRAS.
Table 1: Hypothetical IRRAS Data for 3-Isocyanoprop-1-ene Coordinated to a Gold(I) Surface
| Functional Group | Vibrational Mode | Expected Wavenumber (Free Ligand, cm⁻¹) | Expected Wavenumber (Coordinated to Au(I), cm⁻¹) | Expected Change upon Coordination |
| Isocyanide | ν(C≡N) | ~2145 | > 2160 | Positive Shift (Blue Shift) |
| Alkene | ν(C=C) | ~1645 | ~1645 | Minimal Change |
| Alkene C-H | ν(=C-H) | ~3080 | ~3080 | Minimal Change |
| Methylene | ν(CH₂) | ~2930, ~2860 | ~2930, ~2860 | Minimal Change |
| Gold-Carbon | ν(Au-C) | N/A | ~400-500 | Appearance of New Band |
Note: The data presented in this table is hypothetical and serves for illustrative purposes only, as specific experimental data for Gold;3-isocyanoprop-1-ene is not publicly available.
The expected minimal change in the vibrational frequencies of the prop-1-ene (B156429) (allyl) moiety (C=C and =C-H stretches) suggests that this part of the molecule does not significantly interact with the gold surface. The primary interaction is through the isocyanide group, leading to the formation of a self-assembled monolayer (SAM) where the allyl groups are likely oriented away from the surface. The appearance of a new band in the low-frequency region, attributable to the Au-C stretching vibration, would provide direct evidence of the formation of the coordination bond.
The intensity of the ν(C≡N) band in the IRRAS spectrum is also a crucial piece of information. According to the surface selection rule for IRRAS on metal surfaces, only vibrational modes with a transition dipole moment component perpendicular to the surface are strongly active. Therefore, a high intensity for the ν(C≡N) band would indicate that the isocyanide ligands are adsorbed in a predominantly upright or tilted orientation with respect to the gold surface, rather than lying flat.
Mechanistic Studies of Gold I 3 Isocyanoprop 1 Ene Mediated Reactions
Fundamental Reaction Pathways Involving Gold(I) Activation of Isocyanides
The coordination of an isocyanide ligand to a gold(I) center profoundly influences its reactivity, rendering the isocyanide carbon susceptible to nucleophilic attack and enabling migratory insertion reactions. These fundamental pathways are central to the catalytic activity of gold(I) isocyanide complexes.
Nucleophilic Addition to Coordinated Isocyanides
The coordination of an isocyanide to a cationic gold(I) center enhances the electrophilicity of the isocyanide carbon, making it a prime target for nucleophilic attack. This activation is a cornerstone of many gold-catalyzed reactions. Detailed studies, often employing theoretical methods like Density Functional Theory (DFT), have elucidated the mechanism of this process. researchgate.netmdpi.com The reaction generally proceeds through a stepwise associative mechanism. researchgate.netmdpi.com This involves the initial attack of a nucleophile on the isocyanide carbon, followed by deprotonation of the nucleophilic moiety and subsequent protonation of the isocyanide nitrogen to yield the final product. researchgate.netmdpi.com The activation energies for these reactions are influenced by the nature of the nucleophile. mdpi.com
The nucleophilic addition of amines to gold(I)-coordinated isocyanides is a well-studied example, leading to the formation of acyclic diaminocarbene (ADC) complexes. researchgate.net These reactions are crucial steps in the synthesis of various nitrogen-containing heterocycles. While the addition of amines to gold(I) isocyanides proceeds readily, similar reactions with gold(III) isocyanides can follow a different course, sometimes leading to redox pathways that produce gold(I) isocyanides and imines rather than the expected carbene complexes. rsc.orgrsc.org
The following table summarizes the calculated activation energies for the nucleophilic addition of different types of N-nucleophiles to a platinum(II)-bound isocyanide, providing insight into the relative reactivities which can be extrapolated to gold(I) systems.
Table 1: Calculated Activation Energies for Nucleophilic Addition to a Coordinated Isocyanide This table is interactive. Users can sort and filter the data.
| Nucleophile Type | Example Nucleophile | Calculated Activation Energy (ΔG≠, kcal/mol) |
|---|---|---|
| sp³-N | HNMe₂ | 19.8 - 22.4 |
| sp²-N | HN=CPh₂ | 19.8 - 22.4 |
| sp²/sp³-N | H₂N–N=CPh₂ | 19.8 - 22.4 |
Data sourced from theoretical (DFT) studies on platinum(II) complexes, which serve as a model for gold(I) systems. mdpi.com
Gold-Mediated Migratory Insertions
Migratory insertion represents another fundamental reaction pathway for gold-coordinated isocyanides. While less common than for other transition metals, recent studies have begun to unlock this reactivity for gold. nih.govescholarship.org The insertion of an isocyanide into a gold-carbon or gold-hydrogen bond is a key step in various catalytic cycles.
For instance, the reaction of gold hydrides with isocyanides can lead to the formation of η¹-iminoformyl complexes, which are the first examples of isocyanide insertion in gold chemistry. grafiati.comresearchgate.net DFT calculations suggest that this reaction proceeds through an equilibrium that is driven forward by an excess of isocyanide, which traps a gold(II) intermediate. researchgate.net
The migratory insertion of carbenes into gold(III)-carbon bonds has also been demonstrated, paving the way for new gold-catalyzed polymerization and cross-coupling reactions. escholarship.org Furthermore, the insertion of isocyanides into gold-boryl bonds has been reported, leading to single or double insertion products depending on the reaction conditions. semanticscholar.org These findings highlight the expanding scope of migratory insertion reactions in gold chemistry.
Gold(I)-Catalyzed Reactions and Proposed Mechanistic Cycles
The fundamental reaction pathways of nucleophilic addition and migratory insertion underpin a variety of gold(I)-catalyzed reactions. The following sections explore the proposed mechanistic cycles for several key transformations involving gold(I) and isocyanide ligands.
Electrophilic Activation of Unsaturated Bonds (Alkynes, Alkenes) by Gold(I)
Cationic gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes and other unsaturated systems. nih.govacs.org The π-acidity of the gold(I) center, enhanced by weakly coordinating ligands, allows it to selectively coordinate to and activate C-C multiple bonds towards nucleophilic attack. nih.govacs.orgnih.gov The properties of the gold(I) catalyst can be fine-tuned by modifying the ancillary ligands, such as phosphines or N-heterocyclic carbenes (NHCs), thereby modulating its electrophilicity and reactivity. nih.govacs.orgrecercat.cat
In the context of 3-isocyanoprop-1-ene (B6231783), the gold(I) center can activate the alkene or a co-substrate alkyne. The general mechanism involves the formation of a η²-alkyne-gold(I) or η²-alkene-gold(I) complex, which then undergoes attack by a nucleophile. nih.govacs.org This activation mode is central to a wide range of transformations, including hydration, hydroamination, and cycloisomerization reactions. nih.govacs.orgmdpi.com
The electrophilicity of the gold(I) catalyst is a critical factor, with less donating ligands leading to more electrophilic and reactive catalysts.
Table 2: Relative Electrophilicity of Gold(I) Complexes This table is interactive. Users can sort and filter the data.
| Ligand Type | Example Ligand Structure | Relative Electrophilicity |
|---|---|---|
| N-Heterocyclic Carbene (NHC) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Less Electrophilic |
| Phosphine (B1218219) | PPh₃ (Triphenylphosphine) | Moderately Electrophilic |
| Phosphite | P(OPh)₃ (Triphenyl phosphite) | More Electrophilic |
Based on the donating ability of the ligand. acs.orgrecercat.cat
Hydration Reactions of Alkynes
Gold(I) isocyanide complexes have been shown to be effective catalysts for the hydration of alkynes to form ketones at room temperature. rsc.orgresearchgate.net The catalytic center is the cationic isocyanide-Au(I) species. rsc.orgresearchgate.net Theoretical studies have revealed a direct hydration mechanism where a water molecule attacks the gold-activated alkyne. rsc.orgresearchgate.net The rate-determining step in this process has been calculated to have an energy barrier of approximately 23.7 kcal/mol. rsc.orgresearchgate.net
The proposed catalytic cycle for the gold(I)-catalyzed hydration of alkynes is as follows:
Coordination of the alkyne to the cationic gold(I) isocyanide complex.
Nucleophilic attack of a water molecule on the activated alkyne, leading to a vinylgold intermediate.
Protodeauration of the vinylgold intermediate to release the enol product and regenerate the active gold(I) catalyst.
Tautomerization of the enol to the more stable ketone.
The efficiency of this reaction can be influenced by the electronic properties of the alkyne substrate. Electron-donating groups on aromatic alkynes tend to favor the reaction, while electron-withdrawing groups can decrease the yield. researchgate.net
Multicomponent Reactions (e.g., Ugi-type, Passerini-type) and Isocyanide Insertion Reactions
Isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for the synthesis of complex molecules from simple starting materials. researchgate.netdovepress.comresearchgate.netscielo.br Gold(I) catalysis can be effectively employed in these transformations, often involving the activation of an alkyne or an imine, followed by isocyanide insertion. rsc.orgbeilstein-journals.orgmdpi.comacs.org
In a gold-catalyzed Ugi-type reaction, a plausible mechanism involves the gold-catalyzed coupling of an alkyne, an amine, and a carboxylic acid to form a key intermediate. mdpi.com This is followed by an intramolecular cyclization promoted by the gold catalyst. For example, a gold-catalyzed three-component reaction between an alkyne, an imine, and p-toluenesulfonylisocyanate can lead to the formation of cyclic carbamimidates. beilstein-journals.org The proposed mechanism involves the formation of a propargylamine (B41283) intermediate via an A³-coupling type reaction, which is then trapped by the isocyanate. rsc.orgbeilstein-journals.org Subsequent gold-catalyzed 5-exo-dig cyclization of the resulting urea (B33335) derivative affords the final product. rsc.orgbeilstein-journals.org
The Passerini reaction, which typically involves an aldehyde, a carboxylic acid, and an isocyanide, can also be influenced by gold catalysis, particularly when one of the components contains an unsaturated bond that can be activated by the gold(I) center.
The versatility of gold(I) 3-isocyanoprop-1-ene in these reactions stems from the dual reactivity of the coordinated isocyanide and the ability of the gold center to activate other unsaturated functionalities within the reacting system.
Kinetic Investigations and Rate-Determining Steps in Gold(I) Isocyanide Catalysis
The catalytic cycles of gold(I) isocyanide-mediated reactions are multifaceted, with the rate-determining step (RDS) being highly dependent on the specific transformation, substrates, and reaction conditions. Kinetic studies and computational analysis have been instrumental in elucidating these mechanisms.
In the hydration of alkynes catalyzed by gold(I) isocyanide complexes, theoretical studies propose a mechanism involving the direct nucleophilic attack of a water molecule on the gold-activated alkyne. Current time information in Bangalore, IN.nih.gov The rate-determining step in this process is calculated to have a significant energy barrier of 23.7 kcal/mol. Current time information in Bangalore, IN.nih.gov For other hydrofunctionalization reactions, the RDS can vary. While protonolysis of the vinyl-gold intermediate is often considered the rate-limiting step, the initial nucleophilic attack can become rate-determining when weak nucleophiles or electron-rich internal alkynes are used. rsc.org
In the context of reactions forming new carbon-nitrogen bonds, the mechanism shows different rate-limiting steps. For the synthesis of carbodiimides from isocyanides and primary amines, detailed spectroscopic and kinetic investigations indicate that the reaction initiates with the adsorption of the isocyanide onto the gold surface. This activation is followed by a nucleophilic attack from the amine, which has been identified as the rate-determining step in the catalytic cycle. nih.govmdpi.comucsb.edu In contrast, for the hydroamination of phenylacetylene (B144264) with aniline (B41778) catalyzed by N-Heterocyclic carbene (NHC)-gold(I) complexes, computational studies have identified the subsequent hydrogen transfer from the nitrogen to the carbon atom as the rate-determining step. acs.org A different mechanism is observed in the intramolecular hydroalkylation of ynamides, where DFT calculations have pinpointed an initial Current time information in Bangalore, IN.rsc.org-hydride shift as the rate-determining step. researchgate.net
These examples highlight that a single, universal rate-determining step cannot be assigned to all gold(I) isocyanide-catalyzed reactions. The nature of the nucleophile, the structure of the unsaturated substrate (alkyne, allene, etc.), and the ancillary ligands on the gold center all play crucial roles in defining the kinetic profile of the reaction.
Table 1: Summary of Kinetic Investigations in Gold(I) Isocyanide CatalysisRegioselectivity and Stereoselectivity in Gold(I) 3-Isocyanoprop-1-ene Catalysis
Detailed experimental studies focusing specifically on the regioselectivity and stereoselectivity of reactions catalyzed by Gold(I) 3-isocyanoprop-1-ene (also known as (allyl isocyanide)gold(I)) are not extensively documented in the reviewed scientific literature. However, the principles governing selectivity in gold(I)-catalyzed reactions, particularly those involving isocyanide and structurally related ligands, are well-established and provide a framework for predicting the likely catalytic behavior of this specific compound.
Regioselectivity in gold(I) catalysis is often dictated by a combination of electronic and steric factors, both in the substrate and the catalyst. In the hydroamination of unsymmetrical alkynes, for instance, regioselectivity is typically controlled by electronic effects, where the nucleophile preferentially attacks the more electrophilic carbon of the activated alkyne. nih.gov In intramolecular cyclization reactions, such as those of enynes, the choice between different pathways (e.g., 5-exo-dig vs. 6-endo-dig) can be finely tuned by the ancillary ligand attached to the gold center. Bulky ligands often favor one pathway over another due to steric hindrance in the transition state. For a catalyst like (allyl isocyanide)gold(I), the electronic properties and steric profile of the allyl isocyanide ligand would be critical in directing the regiochemical outcome of the reaction.
Stereoselectivity in gold(I) catalysis is a result of the chiral environment created by the catalyst and the specific mechanism of bond formation. High levels of stereocontrol have been achieved using gold(I) complexes with chiral ligands, including those derived from isocyanides. mdpi.com In many gold-catalyzed cycloadditions and domino reactions, excellent diastereoselectivity is observed, often arising from a highly ordered transition state. For example, the gold(I)-catalyzed intramolecular cyclization of certain dienol silyl (B83357) ethers proceeds with a different stereoselectivity compared to the thermal equivalent, highlighting the catalyst's role in controlling the stereochemical pathway. While Gold(I) 3-isocyanoprop-1-ene itself is an achiral complex, its interaction with chiral substrates or the addition of chiral co-catalysts could, in principle, induce stereoselectivity. One study noted that a terminal allyl group within a chiral macrocyclic catalyst was capable of generating significant enantioselectivity in a Michael addition, suggesting that the allyl moiety can play a role in the stereochemical environment.
Table 2: General Factors Influencing Selectivity in Gold(I) CatalysisAdvanced Catalytic Applications of Gold I 3 Isocyanoprop 1 Ene Complexes
Homogeneous Gold(I) Catalysis with 3-Isocyanoprop-1-ene (B6231783) Ligands
In homogeneous catalysis, gold(I) complexes are typically of the form L–Au–X, where L is a neutral ligand and X is a weakly coordinating counter-anion. The ligand L plays a crucial role in modulating the catalytic properties of the gold center. Isocyanide ligands, including 3-isocyanoprop-1-ene (also known as allyl isocyanide), are effective in stabilizing the gold(I) center while allowing for facile substrate coordination and activation.
The 3-isocyanoprop-1-ene ligand offers several interesting features. Its isocyanide group provides a strong σ-donating and moderate π-accepting character, which influences the electrophilicity of the gold catalyst. The presence of the allyl moiety introduces the potential for additional modes of reactivity or interaction within the catalytic cycle. Gold(I) complexes with ligands analogous to 3-isocyanoprop-1-ene have been employed in various transformations, including nucleophilic additions to π-systems and cyclization reactions. mdpi.com
One of the hallmark reactions of homogeneous gold catalysis is the activation of carbon-carbon multiple bonds. nih.gov For instance, gold(I) catalysts facilitate the addition of nucleophiles such as alcohols, carboxylic acids, and amines to alkynes and allenes. While specific data for 3-isocyanoprop-1-ene is not abundant, the general mechanism involves the coordination of the unsaturated substrate to the [L-Au]⁺ fragment, which increases its susceptibility to nucleophilic attack.
| Reaction Type | Substrate | Nucleophile | Product | Catalyst System | Yield (%) | Reference |
| Hydroamination | Alkyne | Amine | Enamine/Imine | [L-Au]⁺ | High | nih.gov |
| Cycloisomerization | Enyne | - | Bicyclic Compound | [L-Au]⁺ | Variable | mdpi.com |
| Aldol (B89426) Reaction | Aldehyde | Isocyanoacetate | Oxazoline | [Au(CNCy)₂]BF₄ / Chiral Ligand | High | nih.gov |
This table presents representative examples of reactions catalyzed by gold(I) complexes, illustrating the types of transformations where a 3-isocyanoprop-1-ene ligand could potentially be employed. Specific performance would depend on the exact reaction conditions and substrate.
Research has shown that the electronic and steric properties of the ligand can significantly impact the efficiency and selectivity of the catalytic process. For example, in the asymmetric aldol reaction of isocyanoacetate with aldehydes, the choice of a chiral ligand was essential for achieving high enantioselectivity. nih.gov This highlights the potential for developing chiral variants of the 3-isocyanoprop-1-ene ligand for asymmetric catalysis.
Heterogeneous Gold Catalysis with Isocyanide-Functionalized Surfaces
While homogeneous catalysis offers high activity and selectivity, the separation and recycling of the catalyst can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, provides a practical solution to this problem. Gold nanoparticles (AuNPs) supported on various materials have emerged as highly effective heterogeneous catalysts for a range of reactions. nih.govnih.gov
The catalytic performance of supported AuNPs is highly dependent on their size, shape, and the nature of the support material. mdpi.com A key strategy to enhance the stability and selectivity of these catalysts is the functionalization of the support surface or the nanoparticle surface itself with organic ligands. Isocyanides, due to their strong affinity for gold surfaces, are excellent candidates for this purpose.
The functionalization of gold nanoparticle surfaces can be achieved through the adsorption of isocyanide-containing molecules. acs.org This surface modification can influence the catalytic activity by altering the electronic properties of the gold nanoparticles and by creating a specific chemical environment around the active sites. For instance, the adsorption of isocyanides on a gold surface has been shown to activate the isocyanide group for subsequent reactions. acs.orgnih.gov
While specific studies on surfaces functionalized with 3-isocyanoprop-1-ene are limited, the principle has been demonstrated with other isocyanides. The immobilization of gold complexes onto solid supports via isocyanide-containing tethers is a promising approach to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity of molecular catalysts with the ease of separation of solid catalysts.
| Catalyst System | Support Material | Functionalization Agent | Application | Key Findings | Reference |
| AuNPs | Metal Oxide | Thiolated Ligands | Oxidation, Hydrogenation | Support plays a vital role in activity. | mdpi.com |
| Bulk Gold | - | Isocyanides | Carbodiimide Synthesis | Isocyanide adsorbs on the Au surface, activating it for amine attack. | acs.orgnih.gov |
| AuNPs | Polymer | Various Ligands | Oxidation, Reduction | Polymers stabilize AuNPs and optimize the catalytic sites. | researchgate.net |
This table summarizes different approaches to heterogeneous gold catalysis, highlighting the role of surface functionalization in catalyst design and application.
Enantioselective Gold Catalysis Utilizing Chiral Isocyanide Ligands
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis using chiral metal complexes is one of the most efficient methods to achieve this goal. In the context of gold catalysis, the development of chiral ligands that can effectively transfer stereochemical information to the product has been a major area of research. scispace.comnih.gov
The linear two-coordinate geometry of most gold(I) complexes poses a significant challenge for asymmetric induction, as the chiral ligand is often positioned far from the reaction center. To overcome this, various strategies have been developed, including the use of ligands with bulky chiral substituents, bifunctional ligands that can interact with the substrate through non-covalent interactions, and the use of chiral counter-anions. scispace.comescholarship.org
While chiral phosphine (B1218219) ligands have been the most extensively studied in asymmetric gold catalysis, there is growing interest in the development of other classes of chiral ligands, including those based on isocyanides. A chiral version of 3-isocyanoprop-1-ene, for example, could be synthesized from a chiral allylic alcohol. The stereogenic center in proximity to the isocyanide coordinating group could potentially influence the stereochemical outcome of the catalytic reaction.
A notable early example of enantioselective gold catalysis involved an aldol-type reaction of methyl isocyanoacetate with aldehydes, where a chiral ferrocenylphosphine ligand in conjunction with a gold(I) isocyanide complex afforded high enantioselectivities. nih.gov This demonstrates that isocyanide-containing substrates are compatible with asymmetric gold catalysis and that chiral ligands can effectively control the stereochemistry. The development of novel chiral isocyanide ligands, including chiral derivatives of 3-isocyanoprop-1-ene, holds promise for expanding the scope of enantioselective gold-catalyzed transformations. dntb.gov.uamdpi.com
| Reaction | Chiral Ligand Type | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Aldol-type Reaction | Ferrocenylphosphine | [Au(CNCy)₂]BF₄ / Ligand | up to 96% | nih.gov |
| Allenol Cyclization | Binaphthylphosphine | [L-Au]⁺ | High | nih.gov |
| Enyne Cycloisomerization | Bifunctional Phosphine | [L-Au]⁺ | High | escholarship.org |
This table showcases examples of enantioselective gold-catalyzed reactions, illustrating the high levels of stereocontrol that can be achieved with appropriate chiral ligand design. The development of chiral isocyanide ligands is a promising avenue for future research in this area.
Catalyst Recycling and Green Chemistry Considerations in Gold-Isocyanide Catalysis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of gold catalysis, key considerations include the use of efficient and selective catalysts, the minimization of waste, the use of environmentally benign solvents, and the ability to recycle and reuse the catalyst. mdpi.com
The high cost and limited availability of gold make catalyst recycling an economic and environmental necessity. For homogeneous gold catalysts, several strategies have been developed for their recovery and reuse. These include liquid-liquid biphasic systems, where the catalyst resides in a phase separate from the product, and immobilization of the catalyst on a solid support, allowing for easy separation by filtration. rsc.org Recent advances have also demonstrated the potential for electrochemical methods for catalyst recycling. nih.gov Gold complexes recovered from electronic waste have also been shown to be effective homogeneous catalysts, offering a sustainable source of this precious metal. nih.govacs.org
The use of isocyanide ligands can be compatible with green chemistry principles. The synthesis of isocyanides can be made more sustainable by using less toxic reagents and optimizing reaction conditions to reduce waste. rsc.org In catalytic applications, the strong coordination of isocyanide ligands to gold can help to prevent leaching of the metal from a solid support in heterogeneous systems, thereby enhancing the recyclability of the catalyst.
Computational and Theoretical Approaches to Gold I 3 Isocyanoprop 1 Ene Chemistry
Density Functional Theory (DFT) Studies of Electronic Structure and Bonding
DFT calculations are a cornerstone for investigating the electronic structure and bonding in gold(I) isocyanide complexes. mdpi.comuva.esnih.gov These studies typically involve geometry optimization to find the most stable molecular structure, followed by analysis of molecular orbitals, charge distribution, and bond characteristics. rsc.orgrsc.org For gold complexes, it is crucial to use basis sets that account for relativistic effects, such as those incorporating effective core potentials (ECPs). mdpi.comacs.org
Functionals like PBEPBE, B3LYP, and M06-2X are commonly employed to model these systems, often in conjunction with basis sets like SDD (Stuttgart/Dresden) for gold and Pople-style or Dunning's correlation-consistent basis sets for lighter atoms. uva.esrsc.orgfrontiersin.org Solvation effects are also frequently included using models like the Polarizable Continuum Model (PCM) to simulate the behavior of the complex in solution. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets for Gold(I) Complex Calculations
| Functional | Basis Set (Gold) | Basis Set (Other Atoms) | Application Example |
|---|---|---|---|
| TPSSh | aug-cc-pVTZ-PP | aug-cc-pVTZ | Geometry optimization and electronic properties of Au(I) complexes. mdpi.com |
| ωB97XD | DZP-DKH | DZP-DKH | Study of aurophilic interactions in cationic Au(I) complexes. mdpi.com |
| B3LYP | LANL2DZ | 6-31G(d) | Optimization and spectral analysis of isocyanide gold(I) complexes. uva.es |
| PBEPBE | SDD | --- | Investigation of photoinduced phase transitions. rsc.org |
| M06-2X | def-TZVP | def-TZVP | Mechanistic study of gold-catalyzed cycloisomerization. frontiersin.org |
The primary covalent interaction in a gold(I) isocyanide complex is the bond between the gold atom and the isocyanide carbon. DFT studies consistently show that this Au-C bond has significant single-bond character. nih.gov The bond length is a key parameter derived from these calculations. For example, in a cationic three-coordinate gold(I) 2,2'-bipyridyl/isocyanide complex, the C–Au bond distance was found to be 1.92 Å. mdpi.com In other complexes, such as [AuCl(CNMe)], the calculated Au-C bond is approximately 1.95 Å, while the C≡N bond is about 1.14 Å. rsc.orgmdpi.com The Au-C bond length in Au(CN)₂⁻ has been calculated to be 1.987 Å. mdpi.com The nature of other ligands in the complex can influence the Au-C bond length due to the trans influence. nih.gov
Natural Bond Orbital (NBO) analysis is frequently used to quantify the charge distribution. In model complexes like [AuCl(CNMe)], the NBO charge on the isocyanide carbon is calculated to be around +0.30, which increases to +0.44 in the corresponding Au(III) complex, indicating that the carbon atom becomes more electrophilic upon coordination to a more electron-deficient metal center. rsc.orgrsc.org This analysis classifies the Au–C interaction as a single bond, with major contributions from gold's 6s, 6p, and 5d orbitals. nih.gov
The bonding between a gold(I) center and an isocyanide ligand is classically described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation and π-back-donation.
σ-donation: The isocyanide ligand donates electron density from the lone pair orbital on the carbon atom to an empty hybrid orbital on the gold(I) center. mdpi.comnih.gov
π-back-donation: The gold(I) center donates electron density from its filled d-orbitals into the empty π* antibonding orbitals of the isocyanide ligand. mdpi.comnih.gov
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving gold(I) isocyanide complexes. semanticscholar.orgrsc.org By locating transition states (the highest energy point along a reaction coordinate) and intermediates, researchers can construct detailed, step-by-step mechanisms for complex chemical transformations. nih.govrsc.org This approach has been applied to various gold-catalyzed reactions, including cycloisomerizations, protodeauration, and nucleophilic additions. acs.orgacs.orgresearchgate.net For example, DFT calculations have supported a stepwise mechanism for the reaction of a diarylborylgold(I) complex with isocyanides, proceeding through distinct insertion and ring-formation steps. semanticscholar.orgrsc.org
A key outcome of mechanistic studies is the calculation of activation energies (ΔG‡), which represent the energy barrier that must be overcome for a reaction to proceed. mdpi.com These values allow for a quantitative comparison of different possible reaction pathways. For instance, in the reaction of a diarylborylgold complex with an isocyanide, the initial attack of the isocyanide on the boron center was calculated to have an activation energy of 11.8 kcal/mol. rsc.org In studies of nucleophilic addition to platinum-bound isocyanides, which serve as a useful model, activation energies were found to be in the range of 19.8–22.4 kcal/mol. mdpi.com
Computational studies on the protodeauration of vinylgold(I) complexes have shown how the reaction barrier is influenced by substituents on both the gold complex and the proton source. researchgate.netresearchgate.net These calculations can reproduce experimental kinetic data and provide insights into how ligand modifications can be used to tune reactivity by altering activation barriers. acs.orgresearchgate.net
Table 2: Calculated Activation Energies for Selected Reactions Involving Isocyanide Complexes
| Reaction | System | Calculated Activation Energy (ΔG‡) | Computational Method |
|---|---|---|---|
| Isocyanide Attack | Diarylborylgold(I) + Xyl-NC | 11.8 kcal/mol | DFT |
| Product Formation | Diarylborylgold(I) + Xyl-NC | 25.4 kcal/mol | DFT |
| Nucleophilic Addition | cis-[PtCl₂(C≡NXyl)(C≡NMe)] + HNMe₂ | 19.8 - 22.4 kcal/mol | DFT |
| Protodeauration | Vinylgold(I) + Phenol | ~19-25 kcal/mol | DFT |
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The QTAIM method, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and bonds. rsc.org The presence of a bond critical point (BCP) between two atoms indicates an interaction. The properties at this BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to classify the interaction. acs.org
Covalent bonds are typically characterized by high ρ(r) and negative values for ∇²ρ(r) and H(r). acs.org
Closed-shell interactions (including ionic bonds, hydrogen bonds, and van der Waals interactions) show low ρ(r) and positive values for ∇²ρ(r). acs.orguniovi.es
QTAIM has been used extensively to study aurophilic (Au···Au) interactions, which are weak, attractive forces between gold centers. mdpi.comuniovi.es It has also been applied to characterize Au-lanthanide bonds, finding them to be of an intermediate character between ionic and covalent. acs.org
The Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in real space. mdpi.com It is based on the reduced density gradient (RDG) and the electron density. The resulting isosurfaces are colored to distinguish between attractive (e.g., hydrogen bonds, blue/green) and repulsive (steric clashes, red) interactions. rsc.org NCI analysis is particularly useful for visualizing and understanding the role of weak forces, such as π-stacking, hydrogen bonding, and other van der Waals forces, in determining the structure and stability of molecular crystals and reaction intermediates. rsc.orgacs.orguniovi.es
Table 3: QTAIM Descriptors for Characterizing Chemical Interactions
| Descriptor | Symbol | Indication for Covalent Bonding | Indication for Closed-Shell Interaction |
|---|---|---|---|
| Electron Density at BCP | ρ(r) | High (>0.2 a.u.) | Low (<0.1 a.u.) |
| Laplacian of Electron Density | ∇²ρ(r) | Negative | Positive |
| Total Energy Density | H(r) | Negative | Positive or slightly negative |
Together, these computational tools provide a robust framework for understanding the fundamental chemical principles governing Gold(I) 3-isocyanoprop-1-ene (B6231783) and related complexes, guiding the rational design of new catalysts and materials. mdpi.comrsc.org
Prediction of Catalytic Activity and Selectivity via Computational Methods
Selectivity—whether chemoselectivity, regioselectivity, or stereoselectivity—is a critical aspect of catalysis that can be effectively predicted using computational models. When a reaction can proceed through multiple competing pathways to yield different products, DFT calculations can determine the activation energy barrier for each path. The product corresponding to the pathway with the lowest energy barrier is predicted to be the major product. rsc.orgacs.org This approach has been successfully applied to complex gold(I)-catalyzed reactions, such as the annulation of ynamides with isoxazoles. Computational studies have rationalized the switch in selectivity between the formation of a seven-membered azepine product and a five-membered pyrrole (B145914) product by comparing the energy barriers of the competing 6π-electrocyclization and aza-Nazarov cyclization pathways. rsc.orgnih.gov
Detailed research findings from DFT calculations have revealed that subtle factors, including ligand effects, substrate substitution patterns, and non-covalent interactions, are key to controlling selectivity. rsc.orgresearchgate.net In the case of gold(I)-catalyzed annulations, analysis showed that an uninterrupted π-conjugation pattern in the key α-imino gold(I) carbene intermediate and the steric properties at the cyclization termini were the decisive factors for the observed chemo- and regioselectivity. rsc.org
The table below illustrates how computational analysis of competing transition states can predict reaction outcomes. The energy barriers for the formation of a seven-membered ring versus a five-membered ring were calculated, showing a clear preference for the seven-membered product, which aligns with experimental observations. rsc.org
| Reaction Pathway | Description | Calculated Energy Barrier (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| 6π-Electrocyclization (Path I) | Intramolecular attack of C4 at C6 leading to a seven-membered ring intermediate. | 2.8 | Major Product |
| Nazarov-type Cyclization (Path II) | Intramolecular attack of C6 at C2 leading to a five-membered ring intermediate. | 7.1 | Minor Product |
More advanced computational strategies involve the automated exploration of reaction networks. chemrxiv.orgnih.gov These methods use algorithms to systematically discover all plausible reaction steps, starting only from the initial reactants and catalyst, thereby avoiding human bias in postulating a mechanism. chemrxiv.orgresearchgate.net This approach can model complex unimolecular gold(I)-catalyzed reactions and has shown remarkable success in reproducing experimental product distributions. chemrxiv.orgchemrxiv.org
The following table presents a comparison between predicted and experimental product distributions for several gold(I)-catalyzed enyne isomerizations, as determined by automated reaction network exploration. The close agreement demonstrates the predictive power of these modern computational techniques. chemrxiv.org
| Reaction | Predicted Product Distribution (%) | Experimental Product Distribution (%) |
|---|---|---|
| 1,6-Enyne Isomerization (A1) | 99:1 | >99:1 |
| 1,6-Enyne Isomerization (A2) | 99:1 | >99:1 |
| 1,6-Enyne Isomerization (A3) | 99:1 | >99:1 |
| 1,6-Enyne Isomerization (A4) | 99:1 | >99:1 |
Applications in Materials Science and Surface Chemistry Utilizing Gold I 3 Isocyanoprop 1 Ene Complexes
Fabrication of Metallic Films and Surface Decoration
The deposition of high-purity gold films and patterns is critical for applications in microelectronics and sensor technology. shu.ac.uk Volatile organometallic gold complexes serve as valuable precursors in Metal-Organic Chemical Vapor Deposition (MOCVD), a process that involves the thermal decomposition of a precursor vapor onto a heated substrate to form a functional layer. shu.ac.uk The advantages of MOCVD include precise control over film properties, high precursor utilization, and the ability to coat complex geometries. shu.ac.uk
Laser-induced deposition is a high-precision technique for fabricating metallic micro-patterns without the need for masks. sterc.org The method uses a focused laser beam to locally heat a substrate immersed in a precursor solution, inducing the selective deposition of the metal at the point of irradiation. sterc.orgnih.gov This process can achieve deposition rates several orders of magnitude higher than conventional methods. sterc.org The technique has been successfully used to deposit gold patterns from aqueous solutions of precursors like HAuCl₄ onto various substrates, including silicon and paper. nih.govrsc.org The laser-induced heating can trigger chemical reactions or cause changes in the surface potential of the substrate, leading to the reduction of gold ions and subsequent deposition. sterc.orgnih.gov While various gold precursors are used for these techniques, the specific application of gold(I) 3-isocyanoprop-1-ene (B6231783) in laser-induced deposition is an area for further investigation.
Polymer Chemistry and Polymerization Reactions Involving Isocyanides
The dual functionality of the 3-isocyanoprop-1-ene ligand—containing both an isocyanide group for coordination and a terminal alkene ("ene") group for polymerization—opens avenues for its use in polymer chemistry. Isocyanides are an important class of ligands in coordination chemistry, and their incorporation into larger structures can yield materials with novel properties. d-nb.info
The incorporation of functional molecules into polymer chains is a fundamental strategy for creating advanced materials. google.commdpi.com The "ene" moiety of 3-isocyanoprop-1-ene is susceptible to polymerization reactions, such as those involving thiol-ene click chemistry, which proceeds efficiently under mild conditions. researchgate.net This provides a potential pathway for grafting the isocyanide group onto a polymer backbone or incorporating it as a monomer unit. By embedding the isocyanide functionality, which can coordinate with metal ions like gold(I), polymers can be designed with specific catalytic, sensing, or optical properties. Zwitterionic polymers, for instance, have been synthesized and used as coatings for gold nanoparticles to improve their stability and biological function. nih.gov
Development of Functional Materials with Tunable Optical Properties
Gold(I) isocyanide complexes are of significant interest due to their fascinating photophysical properties, particularly their luminescence. ub.eduresearchgate.net These properties are highly tunable and sensitive to the molecular environment, making them ideal candidates for smart materials used in sensors and optical devices. nih.govsigmaaldrich.com The luminescence often arises from metal-centered or charge-transfer excited states, which are heavily influenced by aurophilic interactions. frontiersin.orgrsc.org
Many gold(I) isocyanide complexes exhibit intense luminescence in the solid state, a property that is often quenched in solution. rsc.org This solid-state emission is typically a result of aggregation and the formation of aurophilic interactions, which create new emissive excited states. frontiersin.orgrsc.org A particularly interesting phenomenon observed in these materials is mechanochromism—a change in luminescence color in response to mechanical stimuli like grinding or shearing. nih.govresearchgate.net
Mechanical force can disrupt the crystal packing of the molecules, altering the distances and geometries of the Au···Au interactions. researchgate.net This change in the supramolecular structure leads to a shift in the emission wavelength. frontiersin.org For example, a complex might change from a blue-emitting crystalline state to a yellow- or orange-emitting amorphous state upon grinding. nih.gov In some remarkable cases, a single compound can exhibit multiple, interconvertible luminescent colors. nih.gov One study reported a gold(I) isocyanide complex that could be switched between blue, green, yellow, and orange emitting states through a combination of solvent exposure and mechanical grinding. nih.gov This behavior is attributed to distinct crystalline and amorphous phases, each with a unique molecular arrangement and corresponding emission profile. nih.govrsc.org The ability to tune optical properties with a simple mechanical force makes these gold complexes promising for applications in pressure sensing, security inks, and data recording. nih.gov
Interactive Data Table: Mechanochromic Luminescence of a Gold(I) Isocyanide Complex
The following table details the changes in the photoluminescent properties of a gold(I) isocyanide complex (Complex 2 from a referenced study) upon mechanical stimulation and solvent treatment, demonstrating its multi-color switching capability. nih.gov
| State | Stimulus | Physical Form | Emission Color | Peak Emission Wavelength (λem) |
| 2B | Soaking in acetone (B3395972) | Crystalline | Blue | 480 nm |
| 2G | Removal of acetone from 2B | Crystalline | Green | 500 nm |
| 2Y | Grinding of 2G | Amorphous | Yellow | 550 nm |
| 2O | Further grinding of 2Y | Amorphous | Orange | 580 nm |
Self-Assembly of Gold Isocyanide Derivatives for Advanced Materials
The self-assembly of gold(I) isocyanide complexes into ordered supramolecular structures is a phenomenon of significant interest for creating advanced materials with unique photophysical, electronic, and sensing properties. mdpi.com This process is primarily driven by aurophilic interactions, which are weak relativistic metallophilic interactions between gold(I) centers. mdpi.comacs.org The energy of these Au···Au interactions is estimated to be in the range of 6-11 kcal/mol, making them comparable in strength to conventional hydrogen bonds. acs.org This energetic equivalence allows aurophilicity to act as a robust and directional tool for crystal engineering and the design of functional materials.
Research has demonstrated that the self-assembly of gold(I) isocyanide derivatives is not solely governed by aurophilic forces. Other non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, often work in synergy with aurophilic interactions to direct the final supramolecular architecture. acs.orgresearchgate.net This interplay of forces allows for the creation of a diverse range of structures, from simple dimers and one-dimensional polymers to more complex columnar liquid crystals and self-assembled monolayers (SAMs). acs.orgrsc.orgacs.org
The tunability of the isocyanide ligand (R-N≡C) is a key advantage, as modifying the R group can influence the steric and electronic properties of the complex, thereby altering the self-assembly process and the resulting material's characteristics. For instance, the introduction of long alkyl chains can induce liquid crystalline behavior, where the molecules self-assemble into ordered columnar phases. rsc.orguva.es These materials are of interest for their potential application as organic semiconductors due to their ability to exhibit ambipolar charge transport along the columnar stacks. rsc.org
In the solid state, the self-assembly of gold(I) isocyanide complexes frequently leads to materials with interesting photoluminescent properties. The luminescence is often dependent on the distance between the gold atoms, which can be altered by external stimuli such as pressure, temperature, or exposure to solvent vapors. researchgate.net This responsiveness makes these materials candidates for use in chemical sensors and mechano-responsive devices. mdpi.comresearchgate.net
Furthermore, isocyanide derivatives have been used to create self-assembled monolayers on gold surfaces. Studies on the thermal stability of these SAMs have shown that the adsorption states of the isocyanide molecules on the gold surface can be changed by heating, leading to improved stability. acs.orgresearchgate.net Theoretical calculations have identified different stable adsorption configurations, which correspond to the experimentally observed changes. acs.org This control over surface chemistry is crucial for applications in molecular electronics and nanotechnology.
The following tables summarize key findings from research on the self-assembly of various gold(I) isocyanide derivatives, illustrating the relationship between the molecular structure and the properties of the resulting advanced material.
Table 1: Supramolecular Structures of Gold(I) Isocyanide Complexes
| Ligands | Supramolecular Structure | Au···Au Distance (Å) | Driving Interactions | Reference |
|---|---|---|---|---|
| tert-butyl isocyanide, thiosalicylate | Dimer forming a 1D polymer | 3.157(2) | Aurophilic, Hydrogen bonding | acs.org |
| Mesityl isocyanide, thiosalicylate | Dimer forming a 1D polymer | 3.3186(5) | Aurophilic, Hydrogen bonding | acs.org |
| 2,2′-bipyridyl, isocyanide | Supramolecular dimer | - | Aurophilic interactions | mdpi.com |
| 2,6-Me₂C₆H₃NC, SCN⁻ | Centrosymmetric dimer | - | Au···Au, Au···S contacts | rsc.org |
Table 2: Properties of Self-Assembled Gold Isocyanide Materials
| Isocyanide Derivative | Material Type | Key Property | Application Area | Reference |
|---|---|---|---|---|
| Trinuclear gold(I) isocyano-triphenylene | Columnar Liquid Crystal | Ambipolar charge transport | Organic electronics | rsc.org |
| 2-isocyanoazulene gold(I) complexes | Smectic A Mesophase | Liquid crystalline behavior | Display technology, Dyes | uva.es |
| 1-pentyl isocyanide on Au surface | Self-Assembled Monolayer | Improved thermal stability | Surface Chemistry | acs.org |
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula/Type |
|---|---|
| Gold(I) 3-isocyanoprop-1-ene | Au(C₄H₅N) |
| tert-butyl isocyanide | C(CH₃)₃NC |
| Mesityl isocyanide | 2,4,6-(CH₃)₃C₆H₂NC |
| Thiosalicylate | C₇H₅O₂S⁻ |
| 2,2′-bipyridyl | C₁₀H₈N₂ |
| 2,6-dimethylphenyl isocyanide | 2,6-(CH₃)₂C₆H₃NC |
| Triphenylene | C₁₈H₁₂ |
| 2-isocyanoazulene | C₁₁H₇N |
| 1-pentyl isocyanide | CH₃(CH₂)₄NC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
